molecular formula C19H16ClN3S B11444332 N-(4-chlorophenyl)-6-methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

N-(4-chlorophenyl)-6-methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11444332
M. Wt: 353.9 g/mol
InChI Key: BFGKSLQBMJKPJY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction conditions are generally mild and environmentally friendly, making the process efficient and sustainable.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, as a selective COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to inflammatory mediators . This inhibition reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-6-methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine stands out due to the presence of the 4-chlorophenyl and 5-methylthiophen-2-yl groups, which confer unique chemical properties and potential biological activities. Its selective inhibition of COX-2 also distinguishes it from other compounds in the same class.

Properties

Molecular Formula

C19H16ClN3S

Molecular Weight

353.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H16ClN3S/c1-12-3-10-17-22-18(16-9-4-13(2)24-16)19(23(17)11-12)21-15-7-5-14(20)6-8-15/h3-11,21H,1-2H3

InChI Key

BFGKSLQBMJKPJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC=C(C=C3)Cl)C4=CC=C(S4)C)C=C1

Origin of Product

United States

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